Cyclohexane-1,4-dicarbonitrile
Description
Significance of Cyclohexane-1,4-dicarbonitrile as a Chemical Building Block
The significance of this compound in chemical synthesis lies in its function as a versatile building block. a2bchem.com Its two nitrile groups are highly reactive and can be transformed into various other functional groups, making it a valuable intermediate in the synthesis of more complex molecules. a2bchem.com
The nitrile groups can undergo a variety of chemical transformations:
Reduction: The nitrile groups can be reduced to form primary amines, yielding cyclohexane-1,4-diamine.
Hydrolysis: Under basic conditions, the compound can be hydrolyzed to produce 1,4-cyclohexanedicarboxylic acid, an important intermediate for polymers and pharmaceuticals.
Cycloaddition: The nitrile groups can participate in cycloaddition reactions, further expanding their synthetic utility. ontosight.ai
This reactivity allows for the straightforward introduction of cyano groups into organic molecules, which is a crucial step in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. a2bchem.com The compound serves as a precursor for creating multisubstituted cyclohexanes and is used in the preparation of heterocycles like pyridines and pyrimidines. a2bchem.com Furthermore, it can act as a rigid bridging unit in the formation of macrocyclic structures. a2bchem.com
Historical Overview of Research on this compound and Related Cyclohexane (B81311) Derivatives
Initial studies were complicated by unexpected rearrangement reactions. For instance, compounds initially identified as "hexahydrobenzene" and "hexanaphtene" were later correctly identified as methylcyclopentane (B18539) in 1895 by Markovnikov, N.M. Kishner, and Nikolay Zelinsky. edinformatics.comwikipedia.org
The study of cyclohexane derivatives has been fundamental to the development of stereochemistry. A significant publication in this area appeared in Chemical Reviews in 1954, focusing on the stereoisomerism of cyclohexane derivatives. acs.org The specific arrangement of functional groups on the cyclohexane ring is critical for chemical reactions, a concept that remains central to organic chemistry. edinformatics.com Research into the hydrochlorination of alkenes, a classic reaction often used to illustrate Markovnikov's rule, has been extensively studied since the 1960s and 1970s, contributing to the foundational knowledge of reactions involving cyclic compounds. researchgate.net
Scope and Research Focus of this compound in Contemporary Chemistry
Current research on this compound is diverse, with significant focus on materials science and polymer chemistry. One of the key applications is in the production of precision polymers through acyclic diene metathesis (ADMET) polymerization. This process utilizes the dinitrile as a starting point to create symmetric α,ω-dienes, which are then polymerized. researchgate.net The resulting unsaturated polymers can be hydrogenated to yield fully cycloaliphatic polymers with excellent thermal degradation resistance. researchgate.net
The incorporation of 1,4-cyclohexylene units into polymer backbones, such as in polyesters, can confer desirable properties like high melting temperatures, good thermal stability, and resistance to weathering, heat, and light, while maintaining biodegradability. researchgate.net
Beyond polymers, this compound is explored as a precursor for:
Pharmaceuticals and Agrochemicals: Its role as a versatile intermediate makes it valuable in the synthesis pathways for new drugs and crop protection agents. ontosight.aia2bchem.com
Liquid Crystals: Derivatives of cyclohexane are of interest for liquid crystal applications due to their influence on physical properties like viscosity and dielectric anisotropy. icm.edu.pl Specifically, cyclohexane-1,4-dicarbaldehyde, a related derivative, has been investigated for use in thermotropic liquid crystals for optical displays.
Functionalized Materials: The dinitrile is used to construct functionalized aromatic compounds and macrocyclic structures, which are vital in medicinal chemistry and materials science. a2bchem.com
Recent studies have also delved into the synthesis of complex, multisubstituted cyclohexanes using dinitriles like malononitrile (B47326) in reactions with other organic compounds, leading to the discovery of molecules with photoluminescent properties. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
cyclohexane-1,4-dicarbonitrile | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYSXZGBRHJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147085 | |
| Record name | Cyclohexane-1,4-dicarbonitrile | |
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Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10534-13-1 | |
| Record name | 1,4-Cyclohexanedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10534-13-1 | |
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| Record name | Cyclohexane-1,4-dicarbonitrile | |
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| Record name | 1,4-Cyclohexanedicarbonitrile | |
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| Record name | Cyclohexane-1,4-dicarbonitrile | |
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| Record name | Cyclohexane-1,4-dicarbonitrile | |
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Synthetic Methodologies and Reaction Pathways of Cyclohexane 1,4 Dicarbonitrile
Established Synthetic Routes for Cyclohexane-1,4-dicarbonitrile
The traditional synthesis of this compound has predominantly relied on the conversion of precursors that already possess the C6-cyclic backbone, with a focus on functional group transformations.
Synthesis from Cyclohexane-1,4-dicarboxylic Acid Derivatives
A well-documented and high-yielding route to this compound involves the use of Cyclohexane-1,4-dicarboxylic acid and its derivatives. This method is a cornerstone in the laboratory-scale production of the target compound.
The direct conversion of 1,4-Cyclohexanedicarboxylic acid to 1,4-Dicyanocyclohexane has been achieved with a notable yield of 90.2%. chemicalbook.com This process involves heating the dicarboxylic acid with N,N'-dimethylimidazolidinone and tin(II) oxide at temperatures ranging from 170 to 280°C for 14 hours, while introducing ammonia (B1221849) gas. chemicalbook.com The reaction proceeds through the formation of a diamide (B1670390) intermediate, which is subsequently dehydrated to the dinitrile.
Table 1: Reaction Conditions for Synthesis from 1,4-Cyclohexanedicarboxylic Acid chemicalbook.com
| Parameter | Value |
|---|---|
| Starting Material | 1,4-Cyclohexanedicarboxylic acid |
| Reagents | N,N'-dimethylimidazolidinone, Tin(II) oxide, Ammonia |
| Temperature | 170 - 280°C |
| Reaction Time | 14 hours |
Conversion Strategies from Other Cyclohexane-1,4-Disubstituted Precursors
While the use of dicarboxylic acids is prominent, other 1,4-disubstituted cyclohexane (B81311) precursors can theoretically be converted to the dinitrile. These strategies are based on fundamental organic transformations.
One potential pathway involves the nucleophilic substitution of 1,4-dihalocyclohexanes with a cyanide salt. The general principle of converting halogenoalkanes to nitriles by heating with a solution of sodium or potassium cyanide in ethanol (B145695) is a well-established method. libretexts.org For this to be effective, the presence of water should be minimized to avoid the formation of alcohol byproducts. libretexts.org
Another conceivable route starts from 1,4-diaminocyclohexane. The conversion of primary amines to nitriles can be achieved through oxidative methods. organic-chemistry.org For instance, the use of trichloroisocyanuric acid in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an efficient method for the oxidative conversion of primary amines to nitriles. organic-chemistry.org
The synthesis of 1,4-cyclohexanedimethanol (B133615) from the hydrogenation of dimethyl terephthalate (B1205515) is a known industrial process. wikipedia.org The conversion of this diol to the dinitrile would likely involve a two-step process: initial conversion of the alcohol groups to a better leaving group, such as a tosylate, followed by nucleophilic substitution with a cyanide source.
Novel and Emerging Synthetic Approaches
Recent advancements in synthetic organic chemistry are paving the way for more efficient and elegant methods for the construction of complex molecules, including dinitrile compounds.
One-Pot Multicomponent Reactions Incorporating Dicarbonitrile Moieties
Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While a direct one-pot synthesis of this compound is not extensively reported, related structures have been synthesized using this approach.
For instance, a multi-component reaction involving 1,4-cyclohexanedione (B43130), malononitrile (B47326), and various benzaldehydes has been used to prepare tetrahydro-4H-chromene-3-carbonitrile derivatives. nih.gov This reaction highlights the potential of using cyclohexane precursors in MCRs to generate molecules containing dinitrile functionalities. nih.gov Similarly, the reaction of conjugated enynones with malononitrile in the presence of a strong base can lead to the stereoselective synthesis of multisubstituted cyclohexanes containing a dicarbonitrile group. nih.govmdpi.com
A notable example in a related system is the synthesis of 1,4-bis(dicyanomethylene)cyclohexane, a precursor to the organic semiconductor TCNQ. This synthesis involves the condensation of 1,4-cyclohexanedione with two equivalents of malononitrile. google.com
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.
For the synthesis of nitriles, several factors can be tuned to improve the reaction outcome. In the synthesis of geranyl nitrile via catalytic ammoxidation, key parameters that were optimized included the dosage of ammonia and hydrogen peroxide, reaction time and temperature, and the type and amount of catalyst and solvent. Through systematic variation of these conditions, a significant increase in the yield of the desired nitrile was achieved.
Table 2: Factors Influencing Yield in Nitrile Synthesis
| Factor | Influence on Reaction |
|---|---|
| Reagent Stoichiometry | Affects conversion rate and selectivity |
| Temperature | Influences reaction rate and byproduct formation |
| Reaction Time | Determines the extent of reaction completion |
| Catalyst | Can significantly increase reaction rate and selectivity |
In industrial processes such as the ammoxidation of xylenes (B1142099) to produce aromatic dinitriles, the reaction temperature is a critical parameter affecting both product yield and selectivity. tue.nl The composition of the catalyst also plays a vital role in determining the efficiency of the conversion. tue.nl
The reported 90.2% yield for the synthesis of this compound from its corresponding dicarboxylic acid represents a highly optimized process. chemicalbook.com This high yield is a result of carefully controlled conditions, including the choice of reagents, temperature profile, and reaction time. chemicalbook.com Further enhancements in yield could potentially be achieved through the investigation of alternative catalysts or solvent systems.
Purification and Isolation Techniques for this compound
The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product with the desired purity for subsequent applications. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the required final purity of the compound. Common techniques employed include filtration, crystallization, distillation, and chromatography.
Filtration
In many synthetic procedures, this compound is synthesized in a high-boiling point solvent or in the presence of solid catalysts. A primary and straightforward step for isolation involves filtration. For instance, following a synthesis from 1,4-cyclohexane dicarboxylic acid in N,N'-dimethylimidazolidinone with a tin(II) oxide catalyst, the reaction mixture can be cooled to an elevated temperature, such as 150 °C, and subjected to hot filtration. chemicalbook.com This process effectively removes solid catalysts or insoluble by-products while the desired product remains dissolved in the filtrate. chemicalbook.com The subsequent removal of the solvent from the filtrate yields the crude this compound, which can then be subjected to further purification.
Crystallization
Crystallization is a highly effective method for purifying solid organic compounds. Given that this compound is a solid with a reported melting point in the range of 57-61°C, crystallization is a particularly suitable technique. chemsrc.comchemicalbook.com This process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
The general procedure involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. The hot solution is then slowly cooled, allowing the solubility of the dinitrile to decrease, which leads to the formation of crystals. Impurities, which are present in smaller quantities, tend to remain in the solution, known as the mother liquor.
A procedure analogous to the purification of similar nitrile compounds, such as 1,1'-Azo-bis-1-cyclohexanenitrile, can be adapted. orgsyn.org The crude solid is dissolved in a minimal amount of a boiling solvent, such as 95% ethanol. orgsyn.org The hot solution may be filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly, often assisted by refrigeration, to promote the growth of well-defined crystals. orgsyn.org The purified crystals are subsequently collected by filtration and dried, for example, in a vacuum desiccator. orgsyn.org The selection of an appropriate solvent is crucial for successful crystallization.
Interactive Table 1: Potential Solvents for Crystallization (Users can sort and filter this table based on solvent properties)
| Solvent | Boiling Point (°C) | Polarity | Notes |
|---|---|---|---|
| Ethanol | 78.4 | Polar | Commonly used for recrystallizing nitrile compounds. orgsyn.org |
| Methanol | 64.7 | Polar | A polar protic solvent, good for moderately polar compounds. |
| Isopropanol | 82.6 | Polar | Less volatile than ethanol and methanol. |
| Toluene | 110.6 | Nonpolar | Suitable for compounds with lower polarity. |
| Heptane | 98.4 | Nonpolar | Often used as an anti-solvent in combination with a more polar solvent. |
Distillation
While crystallization is ideal for purifying solids, distillation can be employed to purify the liquid reactants or solvents used in the synthesis of this compound, or potentially to purify the product itself under specific conditions. Since the compound is a solid at room temperature, vacuum distillation would be the necessary approach to lower the boiling point and prevent thermal decomposition. This technique separates compounds based on differences in their volatilities.
For high-purity applications, fractional distillation under reduced pressure could be considered. This method involves multiple successive vaporization-condensation cycles, allowing for the separation of components with close boiling points. umass.edu A patent for the purification of the parent solvent, cyclohexane, describes fractional distillation at reduced pressure (e.g., 200 torr) in the presence of a purification agent like lithium aluminum hydride to remove trace contaminants. google.com A similar approach could be investigated for the final purification of molten this compound if extremely high purity is required.
Interactive Table 2: Distillation Parameters Overview (Users can sort and filter this table based on technique)
| Technique | Pressure | Typical Application | Key Consideration |
|---|---|---|---|
| Simple Distillation | Atmospheric | Separating liquids with large differences in boiling points (>25 °C). thermofisher.com | Not suitable for heat-sensitive compounds or those with high boiling points. |
| Fractional Distillation | Atmospheric / Vacuum | Separating liquids with close boiling points. umass.eduumass.edu | Requires a fractionating column; efficiency depends on column length and packing. |
Chromatography
Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption onto a stationary phase. For this compound, this method can be used for high-purity isolation, especially on a smaller scale or for removing impurities with similar solubility characteristics that are difficult to eliminate by crystallization.
In a typical setup, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel or alumina (B75360). lookchem.com The crude product is dissolved in a small amount of solvent and loaded onto the top of the column. orgsyn.org An eluent (a solvent or mixture of solvents) is then passed through the column. orgsyn.org Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. The choice of the eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC).
Interactive Table 3: Typical Column Chromatography Conditions (Users can sort and filter this table based on component)
| Component | Stationary Phase | Typical Mobile Phase (Eluent) | Elution Order Principle |
|---|---|---|---|
| Stationary Phase | Silica Gel | Hexanes/Ethyl Acetate Gradient | Normal Phase: Nonpolar compounds elute first. |
| Alumina | Dichloromethane/Methanol Gradient | Normal Phase: Polarity of alumina can be adjusted (acidic, neutral, basic). | |
| Mobile Phase | Hexane, Heptane | Nonpolar | Used to elute nonpolar impurities. |
| Ethyl Acetate, Dichloromethane | Moderately Polar | Used to elute compounds of moderate polarity like dinitriles. |
Structural Characterization and Stereochemical Aspects of Cyclohexane 1,4 Dicarbonitrile and Its Derivatives
Isomeric Forms of Cyclohexane-1,4-dicarbonitrile: Cis- and Trans-Isomersnist.govnist.gov
This compound, with the chemical formula C₈H₁₀N₂, exists as two distinct geometric isomers: cis and trans. nist.govnist.gov These isomers, which are classified as stereoisomers, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their nitrile (-C≡N) functional groups. study.com
In the cis-isomer, both nitrile groups are situated on the same side of the cyclohexane (B81311) ring. Conversely, in the trans-isomer, the two nitrile groups are located on opposite sides of the ring. stackexchange.com This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. lookchem.com The CAS registry number for the cis-isomer is 6550-96-5, while the trans-isomer is identified by CAS number 6550-85-2. nist.govnist.gov
Stereoselective Synthesis of Isomeric Cyclohexane-1,4-dicarbonitriles
The synthesis of specific isomers of substituted cyclohexanes requires stereoselective methods that favor the formation of one diastereomer over another. nih.gov
One documented method for synthesizing this compound involves the reaction of 1,4-cyclohexanedicarboxylic acid with ammonia (B1221849) in the presence of a catalyst like tin(II) oxide at high temperatures (280 °C). When starting with trans-1,4-cyclohexanedicarboxylic acid, this process can yield the corresponding trans-1,4-dicyanocyclohexane. chemicalbook.com
Generally, stereoselectivity in the synthesis of cyclohexane derivatives can be achieved by carefully controlling reaction conditions. nih.gov For instance, methods like the Michael addition of a nucleophile (such as a malononitrile (B47326) anion) to a conjugated system can proceed with high diastereoselectivity, leading to the formation of a single pair of enantiomers among many possible stereoisomers. nih.gov The choice of reagents, catalysts, and reaction conditions are all critical factors in directing the stereochemical outcome of the synthesis.
Conformational Analysis of this compound
The stereochemistry of this compound is best understood by analyzing its molecular conformations. The cyclohexane ring is not planar and predominantly adopts a stable "chair" conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles of approximately 109.5° and staggering the hydrogen atoms on adjacent carbons. libretexts.orglibretexts.org In this conformation, the substituents on each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring). libretexts.org
cis-Isomer : In the cis-1,4-disubstituted isomer, one nitrile group must be in an axial (a) position while the other is in an equatorial (e) position (a,e). The molecule undergoes a rapid "ring flip" at room temperature, converting the axial group to equatorial and the equatorial group to axial. These two chair conformers are energetically identical and exist in an equal mixture. libretexts.orgspcmc.ac.in
trans-Isomer : The trans-isomer can exist in two distinct chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. The diequatorial conformation, where both bulky nitrile groups occupy the more spacious equatorial positions, is significantly more stable. The diaxial conformation is destabilized by 1,3-diaxial interactions, which are steric repulsions between the axial substituents. Consequently, the equilibrium heavily favors the diequatorial conformer. libretexts.orgyoutube.com
Crystallographic Studies of this compound Derivatives
A notable study on trans-Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate (B1257347), a derivative of the trans-isomer, revealed the presence of two independent molecules within the crystal structure, both situated on crystallographic inversion centers. nih.govresearchgate.net Interestingly, one molecule adopts a chair conformation with the substituent groups in diequatorial (Aeq) positions, as expected for the most stable conformer. The other molecule, however, features the substituents in diaxial (Bax) positions. nih.gov This finding demonstrates that while the diequatorial form is generally more stable, the diaxial conformer can be observed in the solid state, influenced by crystal packing forces.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₈N₂O₁₀ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.116(1) |
| b (Å) | 7.283(1) |
| c (Å) | 14.582(1) |
| α (°) | 85.92(0) |
| β (°) | 79.16(0) |
| γ (°) | 70.84(0) |
| Volume (ų) | 696.9(2) |
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)nih.govresearchgate.net
Spectroscopic methods are essential for the structural elucidation of this compound and for distinguishing between its cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of protons.
¹H NMR: At room temperature, the rapid chair-chair interconversion of cyclohexane derivatives often results in a single, time-averaged signal for the ring protons. youtube.com For this compound, this would lead to a simplified spectrum. However, at low temperatures, this flipping can be slowed, allowing for the potential resolution of distinct signals for the axial and equatorial protons. youtube.com
¹³C NMR: This technique is particularly powerful for differentiating between stereoisomers of cyclohexanecarbonitriles. A comprehensive study of over 200 such compounds revealed a consistent trend: the chemical shift of the carbon atom in an equatorial nitrile group is, on average, 3.3 ppm downfield from its axial counterpart. scispace.com This empirical rule allows for the confident assignment of the configuration at the nitrile-bearing carbon. For diastereomeric pairs, the downfield shift for the equatorial nitrile carbon consistently falls within a range of δ 0.4–7.2. scispace.com
| Nitrile Orientation | Typical Chemical Shift (δ) Range | Average Chemical Shift (δ) |
|---|---|---|
| Axial | 118.6 - 124.6 ppm | 122.4 ppm |
| Equatorial | 124.4 - 126.8 ppm | 125.7 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For both cis- and trans-Cyclohexane-1,4-dicarbonitrile, the most characteristic absorption is the stretching vibration of the nitrile group (C≡N), which typically appears in the range of 2260-2200 cm⁻¹. The spectra for the cis and trans isomers show distinct fingerprint regions (below 1500 cm⁻¹), reflecting their different symmetries and vibrational modes. nist.govnist.gov The spectra also feature strong absorptions between 3000 and 2850 cm⁻¹ due to C-H stretching vibrations within the cyclohexane ring. docbrown.info
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight 134.18 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z of 134. nist.govresearchgate.net The fragmentation pattern would likely involve the loss of HCN (m/z 27) or cleavage of the cyclohexane ring, similar to the fragmentation of cyclohexane itself, which often involves the loss of ethene to produce a prominent ion at m/z 56. docbrown.info
Advanced Reactivity Studies and Mechanistic Insights of Cyclohexane 1,4 Dicarbonitrile
Reactivity of the Nitrile Functional Groups in Cyclohexane-1,4-dicarbonitrile
The nitrile groups in this compound are characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org This inherent polarity dictates the reactivity of these functional groups, making them susceptible to attack by nucleophiles. openstax.orglibretexts.org
Nucleophilic Addition Reactions of Nitrile Groups
The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. wikipedia.org This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an sp2-hybridized imine anion. openstax.org
Common nucleophilic addition reactions involving nitriles include:
Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitriles to primary amines. openstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the nitrile's carbon, forming an imine anion, which then undergoes a second hydride addition. libretexts.org Subsequent protonation yields the primary amine. libretexts.org
Reaction with Grignard Reagents: Grignard reagents add to the nitrile group to form an intermediate imine anion. openstax.org Hydrolysis of this intermediate yields a ketone. openstax.org
Thorpe Reaction: The α-carbon of one nitrile molecule can act as a nucleophile and add to the nitrile group of another molecule in the Thorpe reaction. The intramolecular version is known as the Thorpe-Ziegler reaction. wikipedia.org
| Nucleophile | Product | Reaction Conditions |
| Hydride ion (from LiAlH4) | Primary amine | - |
| Grignard reagent (R-MgX) | Ketone | Followed by hydrolysis |
| Nitrile α-carbon | β-enaminonitrile or β-ketonitrile | - |
Hydrolysis and Derivatization Reactions of Nitrile Groups
Nitriles can be hydrolyzed to produce amides and subsequently carboxylic acids. openstax.org This transformation can occur under either acidic or basic aqueous conditions. libretexts.org In acidic hydrolysis, the nitrile is first protonated, which enhances its electrophilicity and allows for the addition of water, a weak nucleophile. libretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.org An amide is formed as an intermediate in both mechanisms. libretexts.org
Derivatization of the nitrile groups can lead to a variety of other functional groups. For instance, the Pinner reaction involves the reaction of nitriles with alcohols in the presence of an acid catalyst to form an imino ether.
Cyclohexane (B81311) Ring Transformations and Functionalization Reactions
The cyclohexane ring of this compound is not flat but exists predominantly in a chair conformation to minimize bond angle strain. libretexts.org This puckered structure has axial and equatorial positions for its substituents. libretexts.org The ring is dynamic, undergoing a "ring flip" between two chair conformations. libretexts.orgvu.nl
Substitution at the 1 and 4 positions of the cyclohexane ring has been a subject of significant interest due to the potential for interconversion between different conformations. researchgate.netnih.gov Studies on trans-1,4-disubstituted cyclohexanes have shown that the molecule can exist in two forms, with both substituents in axial positions or both in equatorial positions, and these forms can interconvert. nih.gov The dynamic nature of the cyclohexane ring can influence the reactivity of the molecule. semanticscholar.orgresearchgate.net For example, steric repulsion between bulky 1,2-substituents in a trans isomer can lower the energy barrier for ring inversion, making the ring more dynamic. semanticscholar.orgresearchgate.net
Functionalization of the cyclohexane ring can be achieved through various reactions. For instance, oxidative dehydrogenation can introduce unsaturation into the ring. Studies on the oxidative dehydrogenation of cyclohexane have shown that it can be selectively converted to cyclohexene and benzene.
Reaction Mechanisms of Dimerization and Cyclization Involving this compound
The bifunctional nature of this compound allows it to participate in polymerization reactions. The nitrile groups can be converted to other functional groups, such as amines or carboxylic acids, which can then undergo condensation polymerization to form polyamides. chemguide.co.uklibretexts.org For example, the reduction of the dinitrile to a diamine, followed by reaction with a dicarboxylic acid, would yield a polyamide. chemguide.co.uklibretexts.org
Cyclization reactions involving nitriles are also well-documented. Radical cyclization can occur where a radical intermediate attacks a multiple bond, such as a nitrile group. wikipedia.org The Bischler-Napieralski reaction is a classic example of an intramolecular electrophilic aromatic substitution that leads to the cyclization of β-arylethylamides, which can be derived from nitriles. wikipedia.orgorganic-chemistry.org While not directly involving this compound, these mechanisms illustrate the potential for cyclization reactions involving nitrile functionalities.
The Bergman cyclization is another relevant reaction type, involving the thermal or photochemical cycloaromatization of enediynes to form a 1,4-benzenediyl diradical. organic-chemistry.org This highly reactive intermediate can then react with a hydrogen donor to form an arene. organic-chemistry.org
Catalytic Reactions Utilizing this compound as a Substrate
This compound can serve as a substrate in various catalytic reactions. A key application is its catalytic hydrogenation to 1,4-cyclohexanediamine. This diamine is a valuable monomer for the production of polyamides and polyurethanes. researchgate.netgoogle.com Ruthenium-based catalysts have been shown to be effective for the hydrogenation of aromatic diamines to their cycloaliphatic counterparts. researchgate.netgoogle.com For instance, the hydrogenation of p-phenylenediamine to 1,4-cyclohexanediamine has been achieved with high conversion and selectivity using a Ru/Al2O3 catalyst. researchgate.net
Applications of Cyclohexane 1,4 Dicarbonitrile in Materials Science and Polymer Chemistry
Cyclohexane-1,4-dicarbonitrile as a Monomer in Polymer Synthesis
While not typically used directly in polymerization, this compound is a crucial intermediate for producing monomers like 1,4-cyclohexanedicarboxylic acid and 1,4-diaminocyclohexane. These derivative monomers are instrumental in the synthesis of a range of polymers. The nitrile groups (-CN) of this compound can be hydrolyzed to yield 1,4-cyclohexanedicarboxylic acid or reduced to form primary amines, which are essential building blocks for polymers. smolecule.com
This compound is a precursor to monomers used in the synthesis of polyamides, a class of polymers characterized by repeating units linked by amide bonds (-CONH-). libretexts.org The production of high-performance polyamide fibers, similar to nylon, can be achieved using derivatives of this dinitrile.
The primary polymerization mechanism is condensation polymerization. chemguide.co.uk This process involves the reaction between two different monomers, typically a dicarboxylic acid and a diamine, with the elimination of a small molecule, such as water. libretexts.org
The conversion of this compound into the necessary monomers proceeds via two main pathways:
Hydrolysis: The nitrile groups undergo hydrolysis to form 1,4-cyclohexanedicarboxylic acid. smolecule.com
Reduction: The nitrile groups are reduced to create 1,4-bis(aminomethyl)cyclohexane.
These two monomers, both derived from the parent dinitrile, can then be reacted to form a polyamide. The rigid cyclohexane (B81311) ring from the original dinitrile is incorporated into the polymer backbone, influencing the final properties of the fiber. This is analogous to the synthesis of Nylon-6,6, which is made from hexanedioic acid and 1,6-diaminohexane. libretexts.orgchemguide.co.uk
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization technique used to synthesize polyenes from terminal dienes. wikipedia.org This method is driven by the removal of a volatile small molecule, typically ethylene (B1197577) gas. wikipedia.org ADMET is known for its high functional group tolerance and its ability to create well-defined polymer architectures.
For this compound to be used in ADMET, it must first be converted into an α,ω-diene monomer. This can be achieved through chemical modifications of its nitrile groups. The resulting diene monomer, containing the cyclohexane ring, can then undergo ADMET polymerization, often using ruthenium-based catalysts. mdpi.comresearchgate.net This process incorporates the cyclic structure into the main chain of the resulting unsaturated polymer. Subsequent hydrogenation of the polyene can yield saturated polyesters with tailored properties. mdpi.comresearchgate.net
This compound is a valuable precursor for developing novel copolyesters and other copolymers. Its derivative, 1,4-cyclohexanedicarboxylic acid (CHDA), is a key building block in this field. researchgate.net By reacting CHDA with various diols, random copolyesters with tunable properties can be synthesized. researchgate.net
The inclusion of the rigid 1,4-cyclohexylene unit from CHDA into the polymer chain can significantly improve the thermal and mechanical properties of the resulting material. researchgate.net For instance, copolyesters containing 1,4-cyclohexanedicarboxylate units are being explored as promising biopolymers. They offer a balance between biodegradability and good physical properties, which can be fine-tuned by adjusting the molecular structure, such as the length of aliphatic sequences from the co-monomer diol. researchgate.net
An example is the synthesis of poly(butylene lauric dicarboxylate-co-butylene 1,4-cyclohexanedicarboxylate) (PBLC), a random copolyester developed using CHDA, lauric diacid, and 1,4-butanediol. researchgate.net Research into such copolymers demonstrates the potential to create environmentally friendly materials for applications like green packaging. researchgate.netmdpi.com
Role of this compound in Modulating Polymer Properties
The incorporation of the cyclohexane ring, derived from this compound, into a polymer backbone has a profound effect on the material's characteristics. The rigidity and stereochemistry of this cyclic unit are key factors in modulating the final polymer properties.
The rigid, non-planar structure of the cyclohexane ring, when introduced into a polymer chain, restricts segmental motion. This rigidity generally leads to an increase in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, thereby enhancing its thermal stability. researchgate.net
For example, in copolyesters, the presence of 1,4-cyclohexylene units, derived from the dinitrile, can lead to materials with improved thermal resistance compared to their purely aliphatic counterparts. researchgate.net The mechanical properties are also significantly affected. The stiffness of the cyclohexane ring can increase the tensile modulus and strength of the polymer. researchgate.net However, this increased rigidity can sometimes lead to reduced elongation at break, making the material more brittle. mdpi.com By carefully selecting co-monomers, a balance can be struck to achieve desired thermal and mechanical performance for specific applications. researchgate.netmdpi.com
| Polymer System | Monomer Derived from this compound | Effect on Properties | Reference |
| Copolyesters | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Increased Glass Transition Temperature (Tg) and Melting Temperature (Tm) | researchgate.net |
| Copolyesters | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Decreased Tensile Modulus and Strength with increasing comonomer content | researchgate.net |
| Copolyesters | 1,4-Cyclohexanedicarboxylic Acid (CHDA) | Reduced crystallinity, leading to less fragility and opacity | mdpi.com |
This compound exists as cis and trans stereoisomers, where the two nitrile groups are on the same side or opposite sides of the cyclohexane ring, respectively. mvpsvktcollege.ac.inspcmc.ac.in This stereochemistry is preserved in its derivative monomers and has a critical influence on the final polymer's structure and properties. researchgate.net
The trans isomer has a more linear and rigid structure, which allows for more efficient chain packing and crystallization. mdpi.comunibo.it Consequently, polymers synthesized with a higher proportion of trans-1,4-cyclohexylene units generally exhibit:
Higher crystallinity researchgate.net
Higher glass transition temperatures (Tg) researchgate.net
Higher melting temperatures (Tm) researchgate.net
Improved thermal properties researchgate.net
Conversely, the kinked structure of the cis isomer disrupts the regularity of the polymer chain, hindering crystallization and leading to more amorphous materials with lower thermal stability. unibo.it The ability to control the cis/trans ratio of the monomer provides a powerful tool for precisely tailoring the properties of the resulting polymers to meet the demands of specific applications. researchgate.net
| Isomer | Conformation | Impact on Polymer Chain | Resulting Polymer Properties | Reference |
| trans | More linear (chair conformation) | Allows for efficient packing and higher order | Higher crystallinity, higher Tg and Tm, better thermal properties | researchgate.netmdpi.comunibo.it |
| cis | Kinked (boat conformation) | Disrupts chain regularity and packing | More amorphous, lower crystallinity, lower Tg and Tm | researchgate.netmdpi.comunibo.it |
Development of Plasticizers and Additives from this compound Derivatives
The nitrile groups of this compound can be hydrolyzed to produce 1,4-cyclohexanedicarboxylic acid, a key intermediate for synthesizing non-phthalate plasticizers. These plasticizers are gaining attention as environmentally safer alternatives to traditional phthalates for polymers like poly(vinyl chloride) (PVC).
Esters derived from 1,4-cyclohexanedicarboxylic acid are particularly effective. Research has focused on synthesizing various dialkyl 1,4-cyclohexanedicarboxylates by reacting the diacid with different alcohols. These cyclohexane-based esters enhance the flexibility and workability of PVC and can improve properties such as ultraviolet light stability and performance at low temperatures. google.com
A study involving the synthesis of four novel ester-type plasticizers based on 1,4-cyclohexanedicarboxylic acid and a range of alcohols demonstrated their efficacy in PVC. polymer-korea.or.kr The mechanical properties of PVC samples plasticized with these compounds were evaluated, showing that all four derivatives acted as effective plasticizers, achieving elongation at break of over 350%. The results indicated that increasing the length of the aliphatic hydrocarbon chain of the alcohol used in the esterification influenced the final properties of the PVC blend; tensile strength and elastic modulus increased, while the elongation at break decreased. polymer-korea.or.kr
The performance of these novel plasticizers highlights their potential as replacements for conventional phthalate (B1215562) plasticizers like di(2-ethylhexyl) phthalate (DEHP). The data below summarizes the mechanical properties of PVC plasticized with these newly synthesized 1,4-cyclohexanedicarboxylate derivatives.
Table 1: Mechanical Properties of PVC Plasticized with Cyclohexane-1,4-dicarboxylate Derivatives Data sourced from a study on novel plasticizers based on 1,4-cyclohexanedicarboxylic acid. polymer-korea.or.kr
| Plasticizer Derivative | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| Dibutyl 1,4-cyclohexanedicarboxylate | 15.2 | 430 | 6.8 |
| Dihexyl 1,4-cyclohexanedicarboxylate | 16.5 | 410 | 8.1 |
| Di(2-ethylhexyl) 1,4-cyclohexanedicarboxylate | 17.8 | 390 | 9.5 |
| Di(3,5,5-trimethylhexyl) 1,4-cyclohexanedicarboxylate | 18.5 | 360 | 11.2 |
This compound in Functional Material Development
Derivatives of this compound are integral to the development of a variety of functional polymers where the rigid cyclohexane ring imparts desirable thermal and mechanical properties.
High-Performance Polyesters and Polyanhydrides: The derivative 1,4-cyclohexanedicarboxylic acid (CHDA) is a monomer used in the synthesis of high-performance polyesters. A series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s were synthesized by combining trans-1,4-CHDA with various diols. unibo.it The properties of these aliphatic polyesters, such as their glass transition temperature and crystallinity, could be finely tuned by altering the length of the diol's methylene (B1212753) chain, making them suitable for applications like packaging. unibo.it Furthermore, polyanhydrides synthesized from 1,4-CHDA exhibit strong crystallinity and high melting points, rendering them stable in common solvents. researchgate.net
Polyamides and Polyimides: The dinitrile can be reduced to form 1,4-cyclohexanediamine, a monomer for high-performance polyamides and polyimides. For instance, trans-1,4-cyclohexanediamine has been successfully polymerized with other monomers to create polyimides. scispace.com Additionally, 1,4-cyclohexanedicarboxylic acid has been used to create copolyamides, incorporating the cycloaliphatic ring into the polymer backbone to enhance its properties. researchgate.net
Metal-Organic Frameworks (MOFs): In the field of advanced materials, trans-1,4-cyclohexanedicarboxylate, derived from the dinitrile, serves as an aliphatic ligand for the synthesis of coordination polymers and metal-organic frameworks. Researchers have synthesized three-dimensional frameworks by combining the ligand with transition metals like manganese and cadmium. nih.gov These materials exhibit interesting magnetic properties and thermal stability, with potential applications in areas such as catalysis and gas storage. nih.gov
Liquid Crystals: The rigid cyclohexane core is a valuable structural motif in the design of liquid crystals. While not always synthesized directly from the dinitrile, various cyclohexane derivatives are used in liquid crystal compositions. google.com The cis/trans isomerism of the 1,4-disubstituted cyclohexane ring is a critical factor, as the more linear and extended trans form is often required to achieve the necessary melt anisotropy for liquid crystalline phases. researchgate.netresearchgate.net This structural feature allows for the creation of materials with specific dielectric anisotropy and viscosity for display applications. google.com
Coordination Chemistry and Metal Organic Frameworks Involving Cyclohexane 1,4 Dicarbonitrile
Cyclohexane-1,4-dicarbonitrile as a Ligand in Coordination Complexes
In coordination complexes, ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The nitrile groups of this compound possess lone pairs of electrons on the nitrogen atoms, making them effective Lewis bases capable of donating electron density to a metal center. This interaction leads to the formation of a coordinate covalent bond.
The coordination of the nitrile group to a metal ion can be detected and characterized by various spectroscopic techniques. For instance, in infrared (IR) spectroscopy, the C≡N stretching frequency of the nitrile group typically shifts to a higher wavenumber upon coordination to a metal center. This shift is a direct consequence of the strengthening of the C≡N bond due to the donation of electron density from the nitrogen to the metal.
Synthesis and Characterization of Metal Complexes with this compound Ligands
The synthesis of metal complexes involving this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal, counter-ion, solvent, and reaction conditions (e.g., temperature, concentration) can significantly influence the stoichiometry and structure of the resulting complex.
While specific research detailing the synthesis of a wide array of discrete molecular complexes with this compound is not extensively documented in publicly available literature, the principles of coordination chemistry suggest that it can form complexes with a variety of transition metals. Characterization of these complexes would rely on a suite of analytical techniques:
Single-Crystal X-ray Diffraction: This technique provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and the coordination geometry around the metal center.
Infrared (IR) Spectroscopy: As mentioned, changes in the C≡N stretching frequency can confirm the coordination of the nitrile group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide information about the ligand's environment and any changes upon coordination.
Elemental Analysis: This technique determines the elemental composition of the complex, which helps in confirming its stoichiometry.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complexes and identify the loss of any coordinated or guest solvent molecules.
Supramolecular Assembly and Network Formation with Dinitrile Ligands
Dinitrile ligands, such as this compound, are excellent candidates for the construction of supramolecular assemblies and coordination networks, including metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas.
The ability of this compound to act as a bridging ligand, with its two nitrile groups coordinating to different metal centers, is key to the formation of extended networks. The length and flexibility of the cyclohexane (B81311) spacer play a crucial role in determining the topology and dimensionality of the resulting framework. The trans isomer is particularly suitable for creating linear connections between metal nodes, which can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
The self-assembly process that leads to the formation of these networks is driven by the coordination bonds between the metal ions and the dinitrile ligands. The final structure is often influenced by factors such as the coordination preference of the metal ion, the geometry of the ligand, and the presence of templates or structure-directing agents. While specific examples of MOFs constructed solely from this compound are not prevalent in the literature, the principles of MOF design and the known coordination behavior of dinitrile ligands strongly suggest its potential in this area. Research on coordination polymers with other aliphatic dinitrile ligands has demonstrated their ability to form diverse and interesting network structures.
Catalytic Applications of this compound-Metal Complexes
Metal complexes and metal-organic frameworks are widely investigated for their catalytic properties. The catalytic activity often arises from the presence of accessible and reactive metal sites within the structure. While specific catalytic applications of this compound-metal complexes are not well-documented, we can infer potential applications based on the general catalytic activity of related materials.
Nitrile-containing ligands can influence the electronic properties of the metal center, which in turn can affect its catalytic performance. Furthermore, in the context of MOFs, the porous nature of the material can allow for the diffusion of substrates and products, and the framework can provide a stable and reusable platform for the catalytic centers.
Potential catalytic applications for metal complexes and MOFs incorporating dinitrile ligands could include:
Hydrogenation Reactions: Transition metal complexes are known to catalyze the hydrogenation of various organic substrates.
Oxidation Reactions: Metal complexes can act as catalysts for the selective oxidation of organic compounds.
C-C Coupling Reactions: Many transition metal catalysts are employed in cross-coupling reactions to form new carbon-carbon bonds.
Research on the catalytic activity of metal complexes with other dinitrile ligands has shown their potential in various transformations. However, experimental studies are needed to explore and establish the specific catalytic capabilities of complexes derived from this compound.
Theoretical and Computational Chemistry of Cyclohexane 1,4 Dicarbonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of cyclohexane-1,4-dicarbonitrile at the molecular level. These methods, particularly Density Functional Theory (DFT), offer a robust framework for investigating the molecule's electronic landscape and predicting its chemical reactivity.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the molecular properties of organic compounds like this compound. DFT calculations can accurately predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential.
For this compound, DFT studies would typically involve geometry optimization of both the cis and trans isomers to determine their most stable conformations. The chair conformation is the most stable for the cyclohexane (B81311) ring, and the relative energies of the conformers with axial and equatorial cyano groups can be calculated. These calculations would reveal the energetic preference for the diequatorial conformer in the trans isomer and the axial-equatorial conformation in the cis isomer.
Key molecular properties that can be elucidated through DFT include:
Bond lengths and angles: Precise determination of the C-C, C-H, C-C≡N, and C≡N bond lengths and the various bond angles within the molecule.
Vibrational frequencies: Calculation of the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C≡N stretching frequency.
Electronic properties: Determination of the dipole moment, polarizability, and the distribution of electron density, which are crucial for understanding intermolecular interactions.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity. The nitrogen atoms of the nitrile groups are expected to be the most electron-rich sites.
Table 1: Calculated Molecular Properties of this compound Stereoisomers (Illustrative DFT Data)
| Property | cis-Isomer (ax,eq) | trans-Isomer (eq,eq) |
| Relative Energy (kcal/mol) | Higher | Lower |
| Dipole Moment (Debye) | Non-zero | Zero |
| C≡N Bond Length (Å) | ~1.15 | ~1.15 |
| C-C≡N Bond Angle (°) | ~178-180 | ~178-180 |
Note: The values in this table are illustrative and represent typical expectations from DFT calculations. Actual values would be dependent on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining the chemical reactivity and electronic properties of a molecule.
For this compound, FMO analysis provides insights into its behavior as an electron donor or acceptor.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs of the nitrile groups and the sigma bonds of the cyclohexane ring. The energy of the HOMO is related to the ionization potential.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be localized primarily on the antibonding π* orbitals of the two nitrile groups. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in a reaction with an electrophile, the attack would be predicted to occur at the site with the highest HOMO density, which is likely the nitrogen atoms. Conversely, a nucleophilic attack would target the site with the highest LUMO density, expected to be the carbon atoms of the nitrile groups.
Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative)
| Property | Value (Illustrative) |
| HOMO Energy (eV) | -8.0 to -9.0 |
| LUMO Energy (eV) | 0.5 to 1.5 |
| HOMO-LUMO Gap (eV) | 8.5 to 10.5 |
Note: These are estimated values and would be precisely determined by specific quantum chemical calculations.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and bulk properties of this compound in various environments, such as in solution or in the solid state.
An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent, and allowing the system to evolve over time. These simulations can reveal:
Conformational Dynamics: The chair-chair interconversion of the cyclohexane ring can be observed and quantified. The frequency of ring flipping and the lifetime of different chair, boat, and twist-boat conformations can be determined. For the cis isomer, the equilibrium between the two possible chair conformations can be studied.
Solvation Structure: When simulated in a solvent, MD can reveal the arrangement of solvent molecules around the solute. The nitrile groups are expected to form specific interactions with polar solvents through dipole-dipole forces.
Transport Properties: Properties such as the diffusion coefficient of this compound in a given solvent can be calculated from the simulation trajectory.
Intermolecular Interactions: In simulations of the condensed phase, MD can be used to study the nature and strength of interactions between neighboring this compound molecules, which are important for understanding its crystal packing and bulk properties.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, these methods can provide theoretical spectra that aid in the analysis of experimental data.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of the IR spectrum. The characteristic C≡N stretching vibration is expected to appear in the region of 2240-2260 cm⁻¹. Other prominent peaks would correspond to C-H stretching, CH₂ scissoring, and ring vibrations. The calculated IR spectra for the cis and trans isomers would show distinct differences, allowing for their differentiation. Experimental IR spectra are available for both cis and trans isomers, showing the prominent nitrile peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. The chemical shifts of the protons and carbons in the cyclohexane ring are sensitive to their axial or equatorial position and to the presence of the electron-withdrawing nitrile groups. The calculated chemical shifts can be used to assign the peaks in experimental NMR spectra and to determine the predominant conformation of the molecule in solution.
Raman Spectroscopy: Similar to IR spectroscopy, computational methods can predict the Raman spectrum, providing complementary information about the vibrational modes of the molecule.
Table 3: Key Experimental Vibrational Frequencies for this compound
| Isomer | C≡N Stretch (cm⁻¹) | Source |
| cis-Cyclohexane-1,4-dicarbonitrile | ~2240 | |
| trans-Cyclohexane-1,4-dicarbonitrile | ~2240 |
Theoretical Insights into Stereoisomer Stability and Reaction Pathways
Theoretical calculations provide crucial insights into the relative stabilities of the stereoisomers of this compound and can be used to explore potential reaction pathways.
Stereoisomer Stability: The relative energies of the cis and trans isomers and their various conformers can be accurately calculated. For 1,4-disubstituted cyclohexanes, the trans isomer with both substituents in the equatorial position is generally more stable than the cis isomer, which must have one axial and one equatorial substituent in its chair conformation. pressbooks.pubspcmc.ac.in This is due to the avoidance of 1,3-diaxial interactions in the diequatorial conformer. pressbooks.pub Computational chemistry can quantify this energy difference, providing the equilibrium constant for the isomerization reaction. The stability is generally governed by the steric bulk of the substituents; larger groups have a stronger preference for the equatorial position. pressbooks.pub
Reaction Pathways: Theoretical methods can be used to map out the potential energy surfaces for various chemical reactions involving this compound. For example, the mechanism of hydrolysis of the nitrile groups to carboxylic acids or the reduction to amines can be investigated. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is vital for understanding the reaction kinetics and thermodynamics and for predicting the feasibility of a particular chemical transformation.
Emerging Biological Applications of Cyclohexane 1,4 Dicarbonitrile Derivatives in Research
Investigation of Anticancer Properties of Cyclohexane-1,4-dicarbonitrile Derivatives
The core structure of cyclohexane (B81311) is a key feature in various compounds investigated for their anticancer activities. While direct studies on this compound derivatives are emerging, research on analogous cyclohexane-containing structures provides significant insight into their potential as antineoplastic agents. For instance, a series of 2,6-diaryl-4-oxo-N,N-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives, which feature a central cyclohexane ring, have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. researchgate.netresearchgate.net
These studies revealed that certain derivatives exhibit potent anticancer activity, in some cases surpassing that of the established chemotherapy drug cisplatin. researchgate.net For example, a derivative featuring a p-trifluoromethylphenyl group showed an IC₅₀ value of 6 ± 0.78 µM against HCT-116 colorectal cancer cells and 4.5 ± 0.3 µM against HuH-7 liver cancer cells. researchgate.net This potency highlights the potential of the substituted cyclohexane scaffold in designing new anticancer drug candidates. The structure-activity relationship (SAR) studies in this research indicate that the nature and position of substituents on the aryl rings attached to the cyclohexane core play a crucial role in modulating the cytotoxic activity. researchgate.net
Table 1: Anticancer Activity of Selected Cyclohexane-Dicarboxamide Derivatives
| Compound | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3l | p-trifluoromethylphenyl | HCT-116 (Colorectal) | 6 ± 0.78 | researchgate.net |
| 3l | p-trifluoromethylphenyl | HuH-7 (Liver) | 4.5 ± 0.3 | researchgate.net |
| Cisplatin | N/A (Reference Drug) | HCT-116 (Colorectal) | 8 ± 0.76 | researchgate.net |
| Cisplatin | N/A (Reference Drug) | HuH-7 (Liver) | 14.7 ± 0.5 | researchgate.net |
Synthesis of Biologically Active Heterocyclic Compounds from this compound Precursors
This compound is a valuable precursor for creating a variety of biologically active heterocyclic compounds. Its two nitrile groups can be chemically transformed into other functional groups, enabling the construction of more complex molecular architectures. A closely related precursor, cyclohexane-1,4-dione, demonstrates the synthetic utility of this scaffold in generating novel fused heterocyclic systems with potential therapeutic applications. nih.gov
Through multicomponent reactions, cyclohexane-1,4-dione can be used to synthesize tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov For example, the reaction of cyclohexane-1,4-dione with malononitrile (B47326) and various benzaldehydes yields 4-H-pyran derivatives. nih.gov These heterocyclic structures are significant as they form the core of many molecules with established biomedical and industrial importance. nih.gov The ability to use the cyclohexane framework to build such diverse heterocyclic systems underscores the importance of precursors like this compound in diversity-oriented synthesis, a key strategy in the search for new bioactive small molecules. nih.gov
Enzyme Inhibition Studies Involving this compound Derivatives
Derivatives synthesized from cyclohexane precursors have shown significant potential as enzyme inhibitors. Heterocyclic compounds derived from cyclohexane-1,4-dione have been screened for their inhibitory activity against several viral RNA 2'-O-methyltransferases (2'-O-MTases), which are essential enzymes for viral replication. nih.gov Specifically, a number of the synthesized tetrahydro-4H-chromene derivatives demonstrated high percentage inhibition against the SARS-CoV nsp14 N7-methyltransferase. nih.gov
For instance, several compounds exhibited inhibition percentages well over 85%, with some reaching as high as 98.23% against SARS-CoV nsp14. nih.gov The same compounds were also tested against other viral and human methyltransferases to evaluate their specificity. nih.gov This line of research is critical for the development of new antiviral agents. The findings suggest that the cyclohexane scaffold can be effectively utilized to develop potent and selective enzyme inhibitors for various therapeutic targets.
Table 2: Inhibition of SARS-CoV nsp14 by Selected Cyclohexane-1,4-dione Derivatives
| Compound ID | Compound Type | % Inhibition | Reference |
|---|---|---|---|
| 4a | Tetrahydro-4H-chromene derivative | 93.42 | nih.gov |
| 4b | Tetrahydro-4H-chromene derivative | 87.49 | nih.gov |
| 6b | Fused Pyran derivative | 98.23 | nih.gov |
| 6c | Fused Pyran derivative | 88.15 | nih.gov |
| 9a | Fused Pyrazole derivative | 96.31 | nih.gov |
| 9b | Fused Pyrazole derivative | 93.28 | nih.gov |
Computational Biology and Molecular Docking Studies in Drug Discovery
Computational methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are indispensable tools in modern drug discovery for predicting how a molecule might interact with a biological target. researchgate.net These in silico techniques are frequently applied to derivatives containing a cyclohexane core to guide the design of more potent and selective therapeutic agents. researchgate.netrsc.org
Molecular docking studies help elucidate the binding mode between potential drug candidates and their target enzymes at the molecular level. For example, docking analyses have been performed on novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives to investigate their interactions with the enzyme α-amylase, a target in diabetes research. nih.gov Such studies provide binding energy scores, which indicate the strength of the interaction, and reveal key binding interactions like hydrogen bonds and hydrophobic contacts. researchgate.netnih.gov In one study, a derivative achieved a strong binding energy of -7.43 Kcal/mol, suggesting potent inhibitory properties. nih.gov These computational predictions allow researchers to prioritize which newly designed molecules should be synthesized and tested in vitro, saving significant time and resources in the drug development pipeline. researchgate.net
Table 3: Molecular Docking Scores of Dicarbonitrile Derivatives Against α-Amylase
| Compound ID | Compound Type | Binding Energy (Kcal/mol) | Reference |
|---|---|---|---|
| 4a | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | -6.99 | nih.gov |
| 4c | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | -7.15 | nih.gov |
| 4e | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | -7.43 | nih.gov |
| 4h | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | -7.01 | nih.gov |
| 4j | Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | -6.88 | nih.gov |
Analytical Techniques for the Characterization and Quantification of Cyclohexane 1,4 Dicarbonitrile
Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Quantification
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for assessing the purity of Cyclohexane-1,4-dicarbonitrile and quantifying it in various matrices. njit.edu The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the compound and the sample matrix.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. njit.edu For purity assessment, GC can effectively separate the cis and trans isomers of this compound, as well as other impurities from the synthesis process.
A typical GC system for this analysis would involve a capillary column, such as one with a cross-linked methyl silicone or a more polar stationary phase like FFAP (free fatty acid phase), to achieve optimal resolution. kelid1.irresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. researchgate.net The headspace GC technique can also be employed, where only the volatile analytes from a sealed sample vial are injected, preventing contamination of the GC system. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Cross-Linked Methyl Silicone or HP-FFAP Capillary Column (e.g., 30-60 m length) | Separates cis/trans isomers and impurities. kelid1.irresearchgate.net |
| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. researchgate.net |
| Injector Temperature | ~240-250 °C | Ensures rapid volatilization of the sample. researchgate.net |
| Oven Program | Temperature gradient (e.g., starting at 60°C, ramping to 150°C) | Optimizes separation of compounds with different boiling points. researchgate.net |
| Detector | Flame Ionization Detector (FID) | Provides sensitive and linear quantification of hydrocarbons. researchgate.net |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method is often suitable. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture.
The separation of cis and trans isomers of related cyclohexyl compounds has been achieved using this method. sielc.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the nitrile group exhibits some UV absorbance.
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reverse-Phase C18 or similar (e.g., Newcrom R1) | Separates compounds based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile / Water mixture | Elutes the analyte from the column. sielc.com |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) | Improves peak symmetry and resolution. sielc.com |
| Flow Rate | ~1.0 ml/min | Controls the speed of the separation. sielc.com |
| Detector | UV Detector (e.g., at 200 nm) | Quantifies the analyte based on UV absorbance. sielc.com |
Advanced Spectroscopic Methods for Trace Analysis and Structural Confirmation
Spectroscopic methods provide detailed information about molecular structure and are essential for the unambiguous identification of this compound. Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule. thermofisher.com Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational energies of different chemical bonds. The resulting spectrum is a unique molecular "fingerprint". thermofisher.com
For this compound, the most characteristic absorption is the stretching vibration of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. Other significant absorptions include the C-H stretching vibrations of the cyclohexane (B81311) ring's CH₂ groups (around 2850-2950 cm⁻¹) and C-H deformation vibrations (around 1440-1480 cm⁻¹). nih.govdocbrown.info The NIST spectral database contains reference spectra for both cis- and trans-1,4-Cyclohexanedicarbonitrile, which can be used for definitive identification. nist.govnist.gov
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| C≡N Stretch | ~2219 - 2247 | Confirms the presence of the nitrile functional group. nih.gov |
| C-H Stretch (aliphatic) | ~2850 - 2950 | Indicates the CH₂ groups of the cyclohexane ring. docbrown.info |
| C-H Deformation | ~1440 - 1480 | Corresponds to the bending vibrations of the CH₂ groups. docbrown.info |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including stereochemistry. It provides information on the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei.
¹H NMR: At room temperature, the cyclohexane ring undergoes rapid chair-to-chair flipping. This conformational change is so fast on the NMR timescale that the axial and equatorial protons become equivalent, resulting in a single, time-averaged signal for all 12 hydrogens in unsubstituted cyclohexane. youtube.comdocbrown.info For this compound, the protons on the carbons bearing the nitrile groups (C1 and C4) would be shifted downfield compared to the other ring protons due to the electron-withdrawing effect of the C≡N group. The cis and trans isomers would likely produce distinct, though potentially complex, spectra. At very low temperatures, the ring flipping can be "frozen," allowing for the resolution of separate signals for the axial and equatorial protons. youtube.com
¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom gives a single peak. For this compound, one would expect to see distinct signals for the nitrile carbons (C≡N), the substituted ring carbons (C1 and C4), and the other ring carbons (C2, C3, C5, C6). The chemical shifts would differ between the cis and trans isomers due to their different symmetries and steric environments.
| Nucleus | Expected Chemical Shift Region (ppm) | Structural Information |
|---|---|---|
| ¹H (Cyclohexane ring) | ~1.5 - 3.0 | Protons on C1/C4 are downfield due to the -CN group. Cis/trans isomers show different patterns. nih.govnetlify.app |
| ¹³C (C≡N) | ~115 - 120 | Confirms the nitrile carbon. nih.gov |
| ¹³C (Cyclohexane ring) | ~20 - 50 | Provides information on the carbon skeleton; sensitive to stereochemistry (cis vs. trans). nih.govbhu.ac.in |
Electrochemical Methods for this compound Analysis
While direct electrochemical oxidation or reduction of the nitrile group can be challenging, indirect electrochemical methods and biosensors have been developed for the analysis of nitrile compounds. frontiersin.orgtufts.edu These techniques offer advantages such as high sensitivity and the potential for in-situ monitoring. tufts.edu
One advanced approach involves the use of an enzyme-based electrochemical sensor. tufts.edu This type of sensor can be constructed by immobilizing a nitrilase enzyme onto the surface of an electrode. The enzyme selectively catalyzes the hydrolysis of the nitrile group (R-C≡N) into the corresponding carboxylic acid and ammonia (B1221849) (NH₃). tufts.edu
The produced ammonia can then be detected by a potentiometric sensor, such as an ammonia gas-sensing electrode. tufts.edu The electrode measures the change in potential, which is proportional to the concentration of ammonia, and thus to the original concentration of the nitrile compound. This method has been demonstrated for the detection of benzonitrile (B105546) at concentrations as low as 1 x 10⁻⁴ M. tufts.edu Such a system could be adapted for the analysis of this compound in aqueous samples, providing a highly selective and sensitive analytical tool.
Principle of Enzyme-Based Nitrile Sensor:
Enzymatic Reaction: this compound + H₂O ---(Nitrilase)---> 4-cyanocyclohexane-1-carboxylic acid + NH₃
Detection: The produced NH₃ is detected by an ammonia-selective electrode.
Signal: The electrode's potential response is correlated to the concentration of the nitrile. tufts.edu
Green Chemistry Principles and Sustainable Synthesis of Cyclohexane 1,4 Dicarbonitrile
Development of Environmentally Benign Synthetic Routes for Cyclohexane-1,4-dicarbonitrile
The development of environmentally friendly synthetic pathways for this compound is crucial for sustainable chemical production. Traditional synthetic methods often involve harsh reaction conditions, hazardous reagents, and the generation of significant amounts of waste. Green chemistry aims to address these issues by designing syntheses that are safer, more efficient, and less polluting.
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic, contributing to air pollution and posing risks to human health. Green chemistry encourages the use of safer, more environmentally benign solvents, or ideally, the elimination of solvents altogether.
In the context of this compound synthesis, one documented method utilizes N,N'-dimethylimidazolidinone as a solvent. While this solvent may offer advantages in terms of reaction performance, its green credentials would need to be assessed against established solvent selection guides. Greener alternatives could include bio-based solvents, supercritical fluids like carbon dioxide, or even water, depending on the specific reaction chemistry. sigmaaldrich.comwhiterose.ac.uk
Solvent-free, or solid-state, reactions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste and simplify product purification. For the synthesis of this compound from a solid precursor like 1,4-cyclohexanedicarboxylic acid, exploring the feasibility of a solvent-free reaction with gaseous ammonia (B1221849) could be a promising avenue for research. Such a process would significantly reduce the environmental impact of the synthesis.
Table 1: Comparison of Solvents for Chemical Synthesis
| Solvent Class | Examples | Green Chemistry Considerations |
| Conventional Solvents | Benzene, Chloroform, Toluene | Often toxic, carcinogenic, or environmentally persistent. Their use is being phased out where possible. whiterose.ac.uk |
| Alternative Solvents | Water, Ethanol (B145695), 2-Methyltetrahydrofuran | Generally have a lower environmental impact and are often derived from renewable resources. sigmaaldrich.com |
| Ionic Liquids | Varied | Can be designed to have low volatility, but their toxicity and biodegradability must be carefully evaluated. |
| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, and readily available. Can be easily removed from the reaction mixture. |
Catalysis is a cornerstone of green chemistry, as catalytic reactions are typically more selective and efficient than their stoichiometric counterparts, leading to a significant reduction in waste generation. researchgate.netscirp.org In a catalytic process, a small amount of a catalyst can facilitate the conversion of large quantities of reactants into the desired product, minimizing the formation of byproducts.
Further research into more efficient and recyclable catalysts could further enhance the green credentials of this synthesis. For instance, the development of heterogeneous catalysts could simplify catalyst recovery and reuse, a key principle of green chemistry. The ideal catalyst would be highly active, selective, stable under reaction conditions, and derived from abundant, non-toxic materials.
Life Cycle Assessment of this compound Manufacturing Processes
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. dtu.dkrsc.org For this compound, an LCA would provide a holistic view of its environmental footprint, identifying "hotspots" in the manufacturing process where improvements can be made.
The key stages of an LCA for this compound would include:
Goal and Scope Definition: This stage would define the purpose of the LCA, the functional unit (e.g., 1 kg of this compound), and the system boundaries (e.g., "cradle-to-gate," covering all processes from raw material extraction to the finished product at the factory gate).
Life Cycle Inventory (LCI): This involves collecting data on all the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each step in the manufacturing process. This would include the synthesis of precursors like 1,4-cyclohexanedicarboxylic acid and ammonia, as well as the synthesis of this compound itself.
Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. These impacts are categorized into areas such as global warming potential, ozone depletion, acidification, and resource depletion.
Conducting a full LCA for this compound would be a complex undertaking requiring detailed data from the entire supply chain. However, the insights gained from such an assessment would be invaluable in guiding the development of truly sustainable manufacturing processes for this important chemical intermediate.
Future Research Directions and Perspectives for Cyclohexane 1,4 Dicarbonitrile
Exploration of Novel Synthetic Pathways
The development of efficient, safe, and environmentally benign methods for synthesizing nitriles is a key area of contemporary chemical research. Traditional routes often involve highly toxic cyanide reagents, posing significant safety and environmental challenges, particularly on an industrial scale. rsc.org Future research on Cyclohexane-1,4-dicarbonitrile will prioritize the exploration of novel, cyanide-free synthetic pathways.
Emerging strategies include biocatalytic methods that utilize enzymes like aldoxime dehydratases (Oxd). nih.govresearchgate.net These enzymes can convert bis-aldoximes into their corresponding dinitriles in water under mild conditions, offering a green alternative to conventional chemical synthesis. nih.gov The application of this technology to produce cyclic dinitriles like this compound is a promising avenue.
Design and Synthesis of Advanced Functional Materials
The two nitrile groups in this compound serve as reactive handles for creating a variety of advanced functional materials. smolecule.com The nitrile functional group is a crucial component in many useful compounds, including polymers like nitrile rubber. wikipedia.org
Future research will likely focus on utilizing this compound as a monomer or cross-linking agent in polymerization reactions. Its incorporation into polymer chains could impart desirable properties such as enhanced thermal stability, chemical resistance, and specific mechanical characteristics. For instance, nitrile elastomers are known for their excellent resistance to oils, solvents, and abrasion. mcpolymers.com The specific ratio of acrylonitrile (B1666552) in nitrile butadiene rubber (NBR) influences its properties; a higher acrylonitrile content leads to better oil and solvent resistance but decreased flexibility. britannica.comwikipedia.org By analogy, incorporating the rigid and symmetric structure of this compound into polymer backbones could lead to materials with unique performance attributes.
The hydrolysis of the nitrile groups to carboxylic acids or their reduction to amines opens up further possibilities for producing polyesters, polyamides, and other polymers. smolecule.comebsco.com These transformations allow for the synthesis of a wide array of materials with tailored properties for applications ranging from automotive components to specialty textiles. britannica.com
Interdisciplinary Research in Biomedicine and Material Science
The intersection of biomedicine and material science offers fertile ground for future research involving this compound and its derivatives. The nitrile group is a recognized pharmacophore present in over 30 currently marketed pharmaceuticals, used in treatments for conditions ranging from diabetes to cancer. wikipedia.orgnih.gov The metabolic stability of the nitrile group is a key advantage in drug design, as it is often not readily metabolized. nih.govresearchgate.net
The cyclohexane (B81311) ring itself is a popular structural motif in drug discovery, often used as a bioisostere for other groups to improve affinity and pharmacokinetic properties. pharmablock.com Consequently, derivatives of this compound could be explored as scaffolds for new therapeutic agents. The nitrile groups can participate in crucial interactions with biological targets, such as hydrogen bonding. nih.govnih.gov Research into nitrile-containing compounds has explored their potential as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases. core.ac.uk
From a materials perspective, nitrile-based polymers like NBR are already used in the medical field for applications such as manufacturing non-latex disposable gloves. wikipedia.orgwikipedia.org Future work could investigate the development of novel biocompatible materials derived from this compound for applications in medical devices, drug delivery systems, and tissue engineering.
Further Development of Computational Models and Predictive Tools
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these tools can provide deep insights into its conformational behavior, reactivity, and potential applications. The stability of cyclohexane derivatives is heavily influenced by their conformation, which can be investigated using computational methods. sapub.orgscispace.com
Future research will leverage molecular modeling programs to predict the most stable conformations of this compound and its derivatives, which is crucial for understanding its physical properties and how it interacts with other molecules. sapub.orgresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the reactivity of nitrile-containing compounds, for example, their interaction with biological nucleophiles like cysteine. nih.gov This predictive capability is valuable in drug discovery for assessing potential efficacy and toxicity. nih.gov
Furthermore, artificial intelligence and machine learning models are being developed to predict material properties based on chemical composition. researchgate.netnist.gov Such tools could accelerate the discovery of new polymers and materials derived from this compound by predicting their mechanical, thermal, and chemical properties before synthesis, thus saving significant time and resources. nist.gov These predictive models can also be used to forecast the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. nih.gov
Scaling Up Sustainable Production Methods
For this compound to be utilized in large-scale industrial applications, the development of sustainable and scalable production methods is essential. Future research will focus on translating green synthetic pathways from the laboratory to an industrial scale.
Continuous flow chemistry is a particularly promising technology for this purpose. unimi.it It offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, better reproducibility, and easier scalability. rsc.org A continuous flow process for the cyanide-free synthesis of nitriles has already been demonstrated, showcasing the potential for high throughput and an improved safety profile, making it an attractive strategy for industrial applications. rsc.orgrsc.org The development of a continuous flow protocol for preparing nitriles directly from carboxylic acids using supercritical acetonitrile (B52724) further highlights the potential of this technology. acs.org
Challenges in scaling up flow chemistry, such as maintaining mixing and heat transfer, are active areas of research. stolichem.com Strategies like "numbering up," where multiple reactors are run in parallel, are being explored to increase production capacity while maintaining the performance of lab-scale systems. stolichem.com Combining these advanced reactor technologies with green chemical principles, such as the use of non-toxic reagents and solvents and the implementation of one-pot processes, will be critical for the future sustainable production of this compound. scirp.org
Q & A
Q. What are the key physical and chemical properties of Cyclohexane-1,4-dicarbonitrile, and how can they inform experimental design?
Answer: Critical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol |
| Melting Point | 57–61°C |
| Boiling Point | 311.5°C at 760 mmHg |
| Density | 1.02 g/cm³ |
| Refractive Index | 1.474 |
| Flash Point | 153.4°C |
| Vapor Pressure | 0.000561 mmHg at 25°C |
These properties guide solvent selection (e.g., high boiling point suggests limited volatility), safety protocols (flammability at 153.4°C), and storage conditions (low vapor pressure reduces evaporation risks). Density and refractive index are critical for purity assessment via techniques like HPLC or GC-MS .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Inhalation: Move to fresh air; administer artificial respiration if necessary.
- Skin Contact: Wash thoroughly with soap and water.
- Eye Exposure: Flush with water for 15 minutes.
- Ingestion: Rinse mouth; do not induce vomiting.
Personal protective equipment (PPE) such as nitrile gloves, lab coats, and goggles are mandatory. Work should be conducted in a fume hood due to potential respiratory irritancy. Emergency showers and eyewash stations must be accessible .
Q. What synthetic routes are reported for this compound, and what are their limitations?
Answer: A common precursor is 1,4-cyclohexanedimethanol , which can undergo nitrile substitution via intermediates like 4-cyanocyclohexane-1-carboxylic acid. Alternative routes may involve catalytic cyanation of cyclohexane dihalides using copper or palladium catalysts. Challenges include:
- Stereochemical control : Cis/trans isomerism may require chiral catalysts or selective crystallization.
- Byproduct formation : Competing reactions (e.g., over-cyanation) necessitate precise stoichiometry .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its reactivity in supramolecular chemistry?
Answer: The chair and boat conformers of the cyclohexane ring affect the spatial orientation of the nitrile groups. In the chair conformation , nitrile groups adopt equatorial positions, minimizing steric hindrance and enabling linear coordination to metal centers (e.g., Ag⁺ or Cu⁺). This is critical in designing coordination polymers or metal-organic frameworks (MOFs). Computational studies (e.g., DFT) can predict energy barriers between conformers (typically <10 kJ/mol), while X-ray crystallography or NMR spectroscopy (NOE experiments) validate these models .
Q. What methodologies are suitable for resolving contradictions in spectroscopic data for this compound derivatives?
Answer: Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from:
- Tautomerism : Nitrile-enamine equilibria in protic solvents.
- Impurity interference : Trace diastereomers or unreacted precursors.
Resolution strategies:
Q. How can this compound be utilized in photocatalytic applications?
Answer: The nitrile groups act as π-acceptor ligands in coordination complexes with transition metals (e.g., Ag⁺), enhancing electron transfer in photocatalytic systems. For example:
Q. What computational tools are recommended for predicting the environmental fate of this compound?
Answer:
- Quantitative Structure-Property Relationship (QSPR) : Predicts biodegradability and toxicity using descriptors like logP (calculated as 1.74) and molecular polarizability.
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous interfaces.
- ECOSAR : Estimates ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on functional group contributions .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points (57–61°C vs. literature outliers)?
Answer: Variations may arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) due to recrystallization solvents.
- Impurity profiles : Residual solvents (e.g., DMF) lower observed melting points.
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
